![molecular formula C14H17N3OS B3002995 2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392241-05-3](/img/structure/B3002995.png)
2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a heterocyclic molecule that has been studied for its potential as a glucocorticoid receptor (GR) modulator. It features a core structure that is common in various research efforts aimed at developing new therapeutic agents with specific biological activities .
Synthesis Analysis
The synthesis of related compounds with a 2,2-dimethylpropanamide core has been described in the literature. For instance, a versatile reagent for preparing imidazole-amine ligands, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, was synthesized from 1-methyl-2-carboxaldehyde, which could serve as a useful synthon for further chemical transformations . Although not the exact compound , this demonstrates the synthetic strategies that could be applied to similar molecular frameworks.
Molecular Structure Analysis
The molecular structure of compounds with a similar core has been elucidated using various spectroscopic techniques, including IR, UV-visible, 1H NMR, and MS spectra. For example, transition metal complexes of a related propanamide ligand were synthesized and their structures were interpreted using these methods . Such techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of the propanamide core can be inferred from studies on similar compounds. For instance, the synthesis of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide involved the use of bromine as a cyclic reagent, indicating that halogenation reactions can be employed in modifying the propanamide scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with a propanamide core can be diverse, depending on the substituents attached to the core structure. For example, the crystal structure of a related compound was determined by X-ray diffraction, revealing the presence of hydrogen bonding and π-π interactions that could influence the compound's solubility and stability . The herbicidal activity of some propanamide derivatives has also been reported, suggesting that the core structure can impart biological activity to the molecules .
Safety And Hazards
This involves a description of the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation.
Please note that the availability of this information depends on the specific compound and whether it has been extensively studied. For a less well-known compound, some of this information may not be available. It’s always a good idea to consult primary literature sources and databases for the most accurate and up-to-date information.
properties
IUPAC Name |
2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-6-5-7-10(8-9)11-16-17-13(19-11)15-12(18)14(2,3)4/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDPVAXBEIYASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
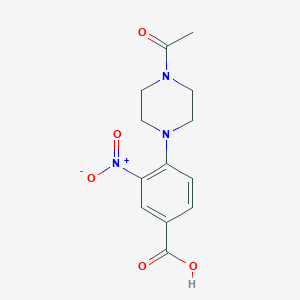


![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B3002925.png)
![3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3002927.png)
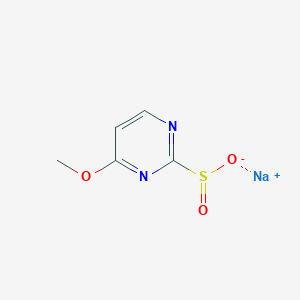
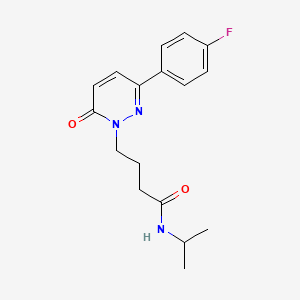
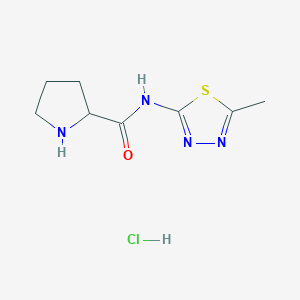
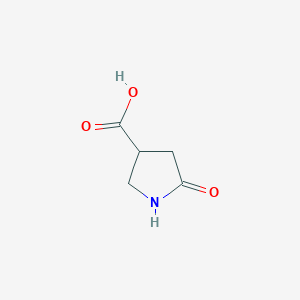
![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)